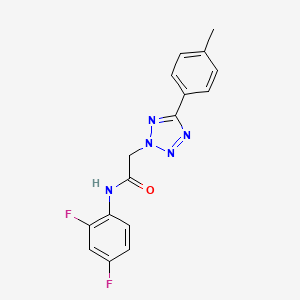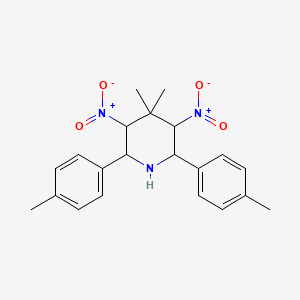![molecular formula C21H19F3N4O4 B11501496 3-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-1-phenylpyrrolidine-2,5-dione](/img/structure/B11501496.png)
3-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-1-phenylpyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-1-phenylpyrrolidine-2,5-dione is a complex organic compound that features a unique combination of functional groups, including a nitro group, a trifluoromethyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-1-phenylpyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 2-nitro-4-(trifluoromethyl)benzoic acid with piperazine under controlled conditions to form an intermediate product. This intermediate is then reacted with 1-phenylpyrrolidine-2,5-dione to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-1-phenylpyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-1-phenylpyrrolidine-2,5-dione has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Material Science: Its unique structural properties make it a candidate for use in the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound is used in studies investigating its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 3-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups play a crucial role in its binding affinity and activity. The compound may act by modulating the activity of enzymes or receptors involved in neurological pathways, thereby exerting its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
2-Nitro-4-(trifluoromethyl)benzoic acid: Shares the nitro and trifluoromethyl groups but lacks the piperazine and pyrrolidine rings.
4-(2-Nitro-4-(trifluoromethyl)phenyl)piperazine: Contains the piperazine ring but lacks the pyrrolidine-2,5-dione moiety.
Uniqueness
The uniqueness of 3-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-1-phenylpyrrolidine-2,5-dione lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C21H19F3N4O4 |
|---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
3-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H19F3N4O4/c22-21(23,24)14-6-7-16(17(12-14)28(31)32)25-8-10-26(11-9-25)18-13-19(29)27(20(18)30)15-4-2-1-3-5-15/h1-7,12,18H,8-11,13H2 |
InChI Key |
HDFBWUPOURTZNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=CC=C3)C4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[(8-methoxy-6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B11501419.png)
![6-(furan-2-ylmethyl)-1-(4-methylphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11501420.png)
![Furo[3,4-b]pyridine-2,5(1H,3H)-dione, 4-(2-fluorophenyl)-4,7-dihydro-1-(3-methylphenyl)-](/img/structure/B11501426.png)
![2-[3-(4-chlorobenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B11501444.png)
![methyl 2-[({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11501445.png)

![1-(2-cyclohexylethyl)-2-[(naphthalen-1-yloxy)methyl]-1H-benzimidazole](/img/structure/B11501450.png)

![5-(4-fluorophenyl)-3-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11501455.png)
![12-(4-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11501459.png)

![2'-amino-7',7'-dimethyl-2,5'-dioxo-1'-[3-(trifluoromethyl)phenyl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11501474.png)
![2-[3-{3-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11501486.png)
![4,5-diphenyl-2-[(3-phenylpyrrolidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11501497.png)
